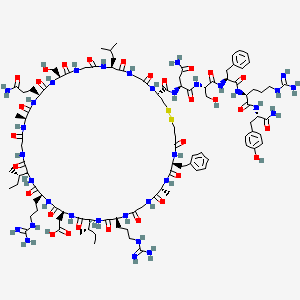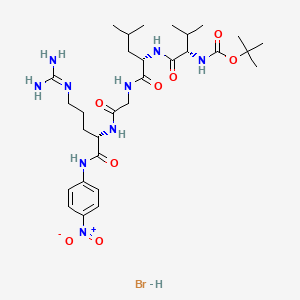
(5-Amino-2-fluorophenyl)boronic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(5-Amino-2-fluorophenyl)boronic acid hydrochloride” is a chemical compound with the molecular formula C6H7BFNO2. It is stored in a freezer .
Molecular Structure Analysis
The molecular weight of “(5-Amino-2-fluorophenyl)boronic acid hydrochloride” is 154.94 . The InChI code for this compound is 1S/C6H7BFNO2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,10-11H,9H2 .Chemical Reactions Analysis
While specific chemical reactions involving “(5-Amino-2-fluorophenyl)boronic acid hydrochloride” are not available, boronic acids are generally known to participate in Suzuki cross-coupling reactions .Physical And Chemical Properties Analysis
“(5-Amino-2-fluorophenyl)boronic acid hydrochloride” has a density of 1.3±0.1 g/cm3, a boiling point of 382.1±52.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It also has a molar refractivity of 37.0±0.4 cm3 .Wissenschaftliche Forschungsanwendungen
Synthesis and Material Development
Amino-fluorophenyl boronic acids have been synthesized for use in constructing materials that respond to physiological conditions. For example, the synthesis of 4-amino-3-fluorophenylboronic acid involves a process that yields a compound with a pendant amine facilitating attachment to polymers. This derivative is particularly useful in creating glucose-sensing materials that operate at physiological pH, highlighting its potential in biomedical applications (Das, Alexeev, Sharma, Geib, & Asher, 2003).
Fluorescence Sensing and Analytical Chemistry
In the field of analytical chemistry, amino-fluorophenyl boronic acids are utilized in developing fluorescence sensors. The quenching kinetics and thermodynamics of amino-fluorophores with phenylboronic acids have been studied to design sensors that can detect saccharides in physiological conditions. These sensors are based on the principle of fluorescence revival in the presence of saccharides, which is an essential feature for non-invasive glucose monitoring (McGregor, Pardin, & Skene, 2011).
Organic Synthesis Applications
Material Science and Engineering
In material science, the specific properties of amino-fluorophenyl boronic acids, such as their ability to form esters with diols, are exploited in the design of responsive materials. For instance, boronic acid derivatives have been studied for their fluorescence quenching properties, which are relevant in developing novel materials with specific optical properties (Geethanjali, Nagaraja, Melavanki, & Kusanur, 2015).
Safety And Hazards
Eigenschaften
IUPAC Name |
(5-amino-2-fluorophenyl)boronic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BFNO2.ClH/c8-6-2-1-4(9)3-5(6)7(10)11;/h1-3,10-11H,9H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLVCJRRSLDMQIJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)N)F)(O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BClFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00681898 |
Source


|
| Record name | (5-Amino-2-fluorophenyl)boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Amino-2-fluorophenyl)boronic acid hydrochloride | |
CAS RN |
1256355-65-3 |
Source


|
| Record name | Boronic acid, B-(5-amino-2-fluorophenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-65-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5-Amino-2-fluorophenyl)boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(Propan-2-yl)tricyclo[4.1.0.0~2,7~]heptan-3-one](/img/structure/B566632.png)
![2-Pyrrolidinone,5-ethoxy-4-hydroxy-3-methyl-1-(1-methylethyl)-,[3S-(3alpha,4bta,5bta)]-(9CI)](/img/no-structure.png)
![8-(Propan-2-ylidene)-1,4-dioxaspiro[4.5]decane](/img/structure/B566636.png)


![6-nitro-1H-benzo[d]imidazole-4-thiol](/img/structure/B566644.png)



